molecular formula C16H13Cl2N3O3S3 B2382279 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 379707-57-0

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

カタログ番号: B2382279
CAS番号: 379707-57-0
分子量: 462.38
InChIキー: JKYMPJPMFDLCAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide" is a heterocyclic compound featuring a thiophene core substituted with chlorine atoms at positions 2 and 5, a thiazole ring linked to the thiophene, and a benzamide moiety modified with a dimethylsulfamoyl group (-SO₂N(CH₃)₂).

特性

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S3/c1-21(2)27(23,24)10-5-3-9(4-6-10)15(22)20-16-19-12(8-25-16)11-7-13(17)26-14(11)18/h3-8H,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYMPJPMFDLCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Thiophene Chlorination and Functionalization

The 2,5-dichlorothiophen-3-yl group is synthesized via electrophilic chlorination of thiophene derivatives. A method adapted from EP0115811A2 involves treating thiophene-3-carbaldehyde with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under Vilsmeier-Haack conditions. This yields 2,5-dichlorothiophene-3-carbaldehyde, which is subsequently oxidized to the corresponding carboxylic acid or reduced to an alcohol for further functionalization.

Reaction Conditions :

  • POCl₃ (2.4 mol equiv), DMF (1.1 mol equiv), 0–20°C, followed by reflux at 115°C.
  • Work-up via ice quenching and extraction with methylene chloride.

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is constructed using the Hantzsch thiazole synthesis , which involves reacting α-haloketones with thioureas. For this intermediate, 2,5-dichlorothiophene-3-carbonyl chloride is treated with bromine in acetic acid to form the α-bromoketone, which is then cyclized with thiourea in ethanol.

Typical Procedure :

  • Bromination :
    • 2,5-Dichlorothiophene-3-carbonyl chloride (1.0 equiv) + Br₂ (1.2 equiv) in glacial acetic acid, 0°C, 2 h.
    • Yield: ~85% α-bromo-2,5-dichlorothiophene-3-carbonyl bromide.
  • Cyclization :
    • α-Bromo derivative (1.0 equiv) + thiourea (1.1 equiv) in ethanol, reflux, 6 h.
    • Yield: 70–75% 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine.

Preparation of 4-(Dimethylsulfamoyl)benzoic Acid

Sulfonylation of 4-Aminobenzoic Acid

The dimethylsulfamoyl group is introduced via sulfonylation of 4-aminobenzoic acid. The amine reacts with dimethylsulfamoyl chloride in the presence of a base to form the sulfonamide.

Synthetic Route :

  • Sulfonylation :
    • 4-Aminobenzoic acid (1.0 equiv) + dimethylsulfamoyl chloride (1.2 equiv) + pyridine (2.0 equiv), DCM, 0°C to RT, 12 h.
    • Yield: 88% 4-(dimethylsulfamoyl)benzoic acid.
  • Acid Activation :
    • The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride for subsequent coupling.

Amide Coupling to Assemble the Final Product

Carbodiimide-Mediated Coupling

The thiazole amine and benzoyl chloride derivative are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as an activator.

Procedure :

  • 4-(Dimethylsulfamoyl)benzoyl chloride (1.1 equiv) + EDCl (1.5 equiv) + HOBt (1.5 equiv) in anhydrous THF, 0°C.
  • Add 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine (1.0 equiv), stir at RT for 24 h.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield: 65–70%.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.98 (s, 1H, thiazole-H), 7.65 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, thiophene-H), 3.12 (s, 6H, N(CH₃)₂).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₂Cl₂N₃O₃S₂ [M+H]⁺: 468.97; found: 468.96.

Challenges and Optimization Strategies

Regioselectivity in Thiophene Chlorination

Achieving 2,5-dichloro substitution requires precise control of reaction kinetics. Excess POCl₃ or prolonged heating leads to over-chlorination.

Thiazole Ring Stability

The thiazole amine is prone to oxidation; thus, reactions are conducted under inert atmosphere with antioxidants like BHT.

化学反応の分析

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

科学的研究の応用

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and chemical sensors.

作用機序

The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms and metabolic processes.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents on the benzamide ring, thiophene halogenation patterns, or heterocyclic core modifications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Thiophene Substituents Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,5-dichloro 4-(dimethylsulfamoyl) C₁₉H₁₅Cl₂N₃O₃S₃* ~504.46* Polar dimethylsulfamoyl group; balanced steric/electronic effects.
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (BA95997) 2,5-dichloro 4-[methyl(phenyl)sulfamoyl] C₂₁H₁₅Cl₂N₃O₃S₃ 524.46 Bulky phenyl group increases steric hindrance; may reduce binding affinity.
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide 2,5-dichloro 4-nitro C₁₄H₈Cl₂N₃O₃S₂ 404.26 Strong electron-withdrawing nitro group; may enhance electrophilicity.
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (476208-89-6) 5-chloro Furan-2-carboxamide C₁₃H₈ClN₃O₂S₂ 349.81 Furan substitution reduces aromatic bulk; alters electronic properties.

Note: The target compound’s molecular formula and weight are inferred based on structural similarity to BA95997, replacing methyl(phenyl)sulfamoyl with dimethylsulfamoyl.

Key Differences:

Benzamide Substituents: The dimethylsulfamoyl group in the target compound offers moderate polarity and reduced steric bulk compared to BA95997’s methyl(phenyl)sulfamoyl, which has a larger aromatic substituent. This difference may influence membrane permeability and target binding .

Thiophene Halogenation: The target compound and BA95997 share 2,5-dichlorothiophene, enhancing stability and lipophilicity. In contrast, the furan-carboxamide analog (476208-89-6) has a mono-chlorinated thiophene, reducing halogen-mediated interactions .

Heterocyclic Core :

  • discusses triazole derivatives (e.g., compounds [7–9]) with sulfonylphenyl groups. These compounds exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound’s thiazole core. Such tautomerism could affect binding dynamics in biological targets .

Table 2: Physicochemical and Spectral Properties

Property Target Compound BA95997 4-Nitrobenzamide Analog Furan-Carboxamide Analog
LogP (Predicted) ~3.2 ~3.8 ~2.9 ~2.5
Solubility (aq.) Moderate Low (due to phenyl group) Low Moderate
IR ν(C=O) (cm⁻¹) ~1660–1680* ~1660–1680 ~1685 (nitro conjugation) ~1675 (furan conjugation)
Key Spectral Bands ν(SO₂) ~1350–1370 cm⁻¹ ν(SO₂) ~1350–1370 cm⁻¹ ν(NO₂) ~1520–1550 cm⁻¹ ν(C-O) ~1250 cm⁻¹ (furan)

Note: IR data inferred from ’s analysis of sulfonyl and carbonyl vibrations in related compounds .

Research Findings and Implications

  • Metabolic Stability : Sulfamoyl groups generally resist oxidative metabolism better than nitro groups, suggesting improved pharmacokinetics for the target compound .
  • Synthetic Accessibility : highlights challenges in synthesizing triazole-thione derivatives due to tautomerism. The target compound’s thiazole core avoids this complexity, streamlining production .

生物活性

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H12Cl2N2O2S2
Molecular Weight454.16 g/mol
PurityTypically 95%

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties through selective inhibition of the COX-2 enzyme. Molecular docking studies have shown that these compounds effectively interact with the active site of COX-2, suggesting a potential mechanism for their biological activity.

Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D) can significantly inhibit COX-2 activity. For instance, synthesized compounds have shown stronger binding affinities to COX-2 than 2,4-D itself, indicating enhanced anti-inflammatory potential.

Case Study on Anti-inflammatory Efficacy :
A study conducted on various synthesized derivatives indicated that compounds structurally related to this compound exhibited significant inhibition of COX-2 in murine models. The study utilized molecular docking techniques to elucidate binding interactions and compared the efficacy with standard anti-inflammatory agents.

Toxicological Assessment

An assessment of the toxicological impacts of similar compounds revealed alterations in hematological parameters and organ weights in rodent models following exposure to high doses. This suggests a need for comprehensive toxicological profiling specific to this compound.

In Vivo Studies

In vivo studies have shown that this compound can suppress bacterial infections without affecting bacterial growth in vitro. For example, a related compound demonstrated significant reductions in bacterial counts in infected animal models .

Pharmacokinetics

Pharmacokinetic studies indicate that similar compounds rapidly disappear from systemic circulation and are distributed throughout various organs. This rapid distribution may contribute to their efficacy as therapeutic agents against infections and inflammation .

Q & A

Q. What are the standard protocols for synthesizing N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with the dimethylsulfamoyl benzamide group. Key steps include:

  • Thiazole ring formation : Reacting 2,5-dichlorothiophene derivatives with thiourea or analogous reagents under reflux in solvents like ethanol or DMF.
  • Amide coupling : Using coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety.
  • Sulfamoylation : Introducing the dimethylsulfamoyl group via sulfonation and subsequent alkylation. Critical parameters include solvent choice (DMF or dichloromethane), temperature control (60–100°C), and catalyst use (e.g., triethylamine for pH adjustment). Reaction progress is monitored via TLC and NMR .

Q. How is the compound characterized to confirm its structural integrity?

Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments and substituent positions.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Infrared spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}).
  • Elemental analysis : Validation of C, H, N, S, and Cl content .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening often includes:

  • Enzyme inhibition assays : Testing against kinases or proteases due to the thiazole and sulfonamide moieties’ known roles in binding ATP pockets.
  • Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the thiazole core?

Low yields often arise from side reactions during cyclization. Mitigation strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst screening : Lewis acids like ZnCl2_2 improve ring closure kinetics.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes byproduct formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. What computational methods are used to predict the compound’s mechanism of action?

Advanced approaches include:

  • Molecular docking : AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR).
  • Density Functional Theory (DFT) : Calculation of electron distribution to identify reactive sites for electrophilic substitution.
  • MD simulations : GROMACS or AMBER to study binding stability over time. These methods guide hypothesis-driven experimental validation .

Q. How should contradictory bioactivity data across studies be addressed?

Discrepancies may stem from assay conditions or structural analogs. Resolution steps:

  • Standardize protocols : Use identical cell lines, incubation times, and controls.
  • SAR analysis : Compare activity of derivatives to isolate substituent effects (e.g., dichlorothiophene vs. methylphenyl groups).
  • Metabolic stability testing : Assess liver microsome degradation to rule out pharmacokinetic variability .

Q. What strategies enhance the compound’s solubility for in vivo studies?

Poor solubility (common with sulfonamides) is addressed via:

  • Prodrug design : Introduce phosphate or acetyl groups cleaved in vivo.
  • Co-solvent systems : Use PEG-400 or cyclodextrins in formulations.
  • Nanoparticle encapsulation : PLGA or liposomal carriers improve bioavailability .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Synthesize analogs with varying thiophene substituents (e.g., chloro vs. methoxy groups).
  • Side-chain variations : Replace dimethylsulfamoyl with methylsulfonyl or carbamate groups.
  • Bioisosteric replacement : Substitute thiazole with oxazole or pyridine rings. Activity data from these analogs are analyzed using multivariate regression to identify key pharmacophores .

Q. What techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Measure target protein stability after compound treatment.
  • Fluorescence polarization : Track binding to fluorescently labeled target proteins.
  • Knockdown/rescue experiments : siRNA-mediated target silencing followed by activity restoration .

Q. How to troubleshoot low purity in final product batches?

Common issues and solutions:

  • Byproduct formation : Optimize stoichiometry (e.g., excess benzoyl chloride in amide coupling).
  • Incomplete sulfamoylation : Use fresh sulfamoyl chloride and anhydrous conditions.
  • Purification : Switch from silica gel to reverse-phase HPLC for polar impurities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。